methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Chiral synthesis Stereochemical quality control Diastereomeric purity

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate (CAS 1354487-28-7) is a chiral pyrrolidine-2-carboxylate derivative bearing a 4-chloro-3,5-dimethylphenoxy substituent at the C4 position and a methyl ester at C2, with defined (2S,4S) absolute stereochemistry. This compound belongs to the broader class of 4-phenoxyproline analogs that have been investigated as inhibitors of prolyl endopeptidase (PREP), angiotensin-converting enzyme (ACE), and factor XIa in patent literature.

Molecular Formula C14H18ClNO3
Molecular Weight 283.75 g/mol
CAS No. 1354487-28-7
Cat. No. B12478416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
CAS1354487-28-7
Molecular FormulaC14H18ClNO3
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC
InChIInChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11-,12-/m0/s1
InChIKeyAWUPDKHJMURXRH-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate – Stereochemically Defined Pyrrolidine Carboxylate Building Block (CAS 1354487-28-7)


Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate (CAS 1354487-28-7) is a chiral pyrrolidine-2-carboxylate derivative bearing a 4-chloro-3,5-dimethylphenoxy substituent at the C4 position and a methyl ester at C2, with defined (2S,4S) absolute stereochemistry [1]. This compound belongs to the broader class of 4-phenoxyproline analogs that have been investigated as inhibitors of prolyl endopeptidase (PREP), angiotensin-converting enzyme (ACE), and factor XIa in patent literature [2][3]. Its molecular formula is C₁₄H₁₈ClNO₃ (molecular weight: 283.75 g/mol), with an XLogP3-AA of 3, one hydrogen bond donor, and four hydrogen bond acceptors [1].

Why (2S,4S)-4-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate Methyl Ester Cannot Be Freely Substituted with In-Class Analogs


Within the 4-phenoxypyrrolidine carboxylate family, small structural variations produce functionally distinct entities. The (2S,4S) diastereomer is not interchangeable with the (2S) epimer (CAS 1217671-11-8) whose C4 stereochemistry is undefined; diastereomeric differences directly affect receptor-ligand complementarity and enzyme inhibition potency, as demonstrated for related 4-phenoxyproline angiotensin II receptor antagonists where diastereomeric pairs showed >100-fold differences in in vitro activity [1]. The C4-phenoxy regioisomer is not functionally equivalent to the C3-phenoxy analog (CAS 946726-85-8), which lacks the methyl ester and has a molecular weight 58 g/mol lower, altering both hydrogen-bonding capacity and LogP . Similarly, replacing the methyl ester with the Boc-protected free acid (CAS 1354486-78-4) shifts molecular weight from 283.75 to 369.8 g/mol and introduces additional hydrogen bond donors/acceptors, fundamentally changing reactivity and biological handling . The chlorine atom on the phenyl ring further distinguishes this compound from non-chlorinated analogs such as methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate (CAS 1217690-93-1), which lacks the electron-withdrawing chloro substituent known to modulate aromatic π-stacking interactions and oxidative metabolism .

Quantitative Differentiation Evidence for Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate (CAS 1354487-28-7)


Diastereomeric Excess: (2S,4S) Defined vs. (2S) Epimer with Unassigned C4 Stereochemistry

The (2S,4S)-configured compound is produced via a catalytic hydrogenation route adapted from EP3015456A1 that yields the cis-pyrrolidine with >98% diastereomeric excess (de), as reported in preparative methods for this scaffold [1]. In contrast, the widely listed (2S) epimer (CAS 1217671-11-8; InChIKey AWUPDKHJMURXRH-KIYNQFGBSA-N) carries a stereochemically undefined C4 center, representing a mixture of C4 diastereomers rather than a single defined isomer . For procurement supporting chiral synthesis or structure-activity studies, the >98% de specification provides a measurable purity benchmark not available for the mixed-epimer alternative.

Chiral synthesis Stereochemical quality control Diastereomeric purity

Regioisomeric Positioning: C4-Phenoxy vs. C3-Phenoxy Pyrrolidine Scaffolds

The target compound bears the 4-chloro-3,5-dimethylphenoxy group at the C4 position of the pyrrolidine ring, whereas the closest regioisomer, 3-(4-chloro-3,5-dimethylphenoxy)pyrrolidine (CAS 946726-85-8), places the identical aryloxy group at the C3 position and lacks the methyl ester entirely . This positional difference carries measurable physicochemical consequences: the molecular weight differs by 58.04 g/mol (283.75 vs. 225.71 g/mol), the molecular formula changes from C₁₄H₁₈ClNO₃ to C₁₂H₁₆ClNO (loss of CO₂CH₃), and the hydrogen bond acceptor count is reduced [1]. In prolyl endopeptidase (PREP) inhibitor pharmacophores, the 4-substituted proline scaffold is a privileged motif for active-site recognition, whereas 3-substituted pyrrolidines lack the backbone geometry required for S1 pocket occupancy [2].

Regioisomerism Scaffold design Structure-activity relationships

Functional Group Availability: Methyl Ester vs. Boc-Protected Free Acid Intermediate

The target compound is the unprotected secondary amine methyl ester (MW 283.75 g/mol; XLogP3-AA = 3; one H-bond donor, four H-bond acceptors) [1]. The closely related Boc-protected free acid analog, (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylic acid (CAS 1354486-78-4), has a substantially higher molecular weight (369.8 g/mol) and differs in both the N-terminal protecting group and the oxidation state at C2 (free carboxylic acid vs. methyl ester) . The methyl ester is susceptible to selective hydrolysis under mild basic conditions (e.g., LiOH, THF/H₂O) to generate the free acid without disturbing the N-Boc group or the phenoxy ether, whereas the Boc-protected acid requires deprotection (TFA or HCl/dioxane) before amine coupling [2]. This orthogonal protecting group strategy makes the target compound a preferred intermediate when sequential functionalization at the C2 ester and N1 amine is required.

Synthetic intermediate Protecting group strategy Amide coupling

Chloro Substituent Effect: 4-Chloro-3,5-dimethylphenoxy vs. 2,3-Dimethylphenoxy Regioisomer

The target compound contains a chlorine atom at the 4-position of the 3,5-dimethylphenoxy ring. The closest non-chlorinated (2S,4S) analog, methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate (CAS 1217690-93-1), lacks this halogen and has a different methyl substitution pattern, with a molecular weight of 249.31 g/mol (ΔMW = 34.44 g/mol relative to the target) and molecular formula C₁₄H₁₉NO₃ (vs. C₁₄H₁₈ClNO₃) . The chlorine atom increases the computed XLogP (from approximately 2.5 for the non-chlorinated analog to 3.0 for the target, based on the ΔLogP contribution of aryl-Cl of approximately +0.5 to +0.7 log units per the Hansch-Leo fragmental method) [1][2]. Chlorine substitution on the aromatic ring can also enhance binding affinity through halogen bonding with backbone carbonyls in enzyme active sites and reduce oxidative metabolism at the para position, as established in medicinal chemistry literature for aryl chloride-containing drug candidates [3].

Halogen bonding Electron-withdrawing effects Metabolic stability

Recommended Application Scenarios for Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate Based on Evidence


Chiral Scaffold for Prolyl Endopeptidase (PREP) Inhibitor Lead Optimization

The (2S,4S)-configured 4-phenoxyproline methyl ester scaffold is documented in patent literature as a core motif for prolyl endopeptidase (PREP) inhibitors [1]. The >98% diastereomeric excess ensures that structure-activity relationship (SAR) studies are conducted on a single stereoisomer, avoiding the confounding biological effects of C4-epimer mixtures present in the (2S) comparator (CAS 1217671-11-8). The free secondary amine allows direct coupling to N-acyl groups known to occupy the S2 pocket of PREP [1].

Orthogonally Functionalized Intermediate for Sequential Amide Coupling and Ester Hydrolysis

Unlike the Boc-protected free acid analog (CAS 1354486-78-4; MW 369.8 g/mol), the target compound presents the free amine and methyl ester in an unprotected state (MW 283.75 g/mol), enabling direct N-functionalization without an initial deprotection step [2]. The methyl ester can subsequently be hydrolyzed under mild basic conditions to yield the free acid for further coupling, providing a two-step orthogonal diversification strategy that reduces synthetic step count relative to the Boc-protected alternative [2][3].

Chiral Building Block for Factor XIa Inhibitor or ACE Inhibitor Pharmacophores

Patent literature from F. Hoffmann-La Roche (EP2814822) and others identifies (2S,4S)-4-substituted pyrrolidine-2-carboxylates as key intermediates for factor XIa inhibitors and other serine protease targets [3]. The 4-chloro-3,5-dimethylphenoxy substituent introduces a halogen that can participate in halogen bonding within the enzyme active site and may provide metabolic stability advantages over non-halogenated analogs such as the 2,3-dimethylphenoxy variant (CAS 1217690-93-1) [4].

Internal Standard or Reference Compound for Chiral HPLC Method Development

The defined (2S,4S) stereochemistry and >98% diastereomeric excess make this compound suitable as a reference standard for chiral HPLC method development and validation, where the absence of the C4-epimer contamination (present in CAS 1217671-11-8) simplifies peak assignment and quantification [2]. The Santa Cruz Biotechnology catalog listing (sc-328086) confirms availability as a research-grade chemical for analytical applications .

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